molecular formula C10H8BClN2O3 B11862966 (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid CAS No. 918138-40-6

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid

Cat. No.: B11862966
CAS No.: 918138-40-6
M. Wt: 250.45 g/mol
InChI Key: WCQMCCBZIVGGCM-UHFFFAOYSA-N
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Description

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid: is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridin-3-ol with pyridine-3-boronic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate. The reaction is conducted in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring of the reaction parameters are essential to achieve consistent quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new ligands for catalysis and in the synthesis of heterocyclic compounds.

Biology: In biological research, this compound is used to study the interactions between boronic acids and biological molecules. It is also employed in the development of boron-containing drugs and as a tool for investigating enzyme inhibition mechanisms.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Boronic acids are known to inhibit proteasomes and other enzymes, making them candidates for the development of anticancer and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups in biological molecules. This interaction can inhibit the activity of enzymes, such as proteasomes, by blocking their active sites. The compound’s ability to form stable complexes with biological targets underlies its potential therapeutic effects.

Comparison with Similar Compounds

  • (6-Chloropyridin-3-yl)boronic acid
  • (6-Methoxypyridin-3-yl)boronic acid
  • (6-Fluoropyridin-3-yl)boronic acid

Comparison: Compared to similar compounds, (6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid exhibits unique properties due to the presence of both the chloropyridinyl and boronic acid groups. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the presence of the chloropyridinyl group can influence the compound’s biological activity, making it a valuable tool in medicinal chemistry research.

Biological Activity

(6-((6-Chloropyridin-3-yl)oxy)pyridin-3-yl)boronic acid is a complex boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dual-pyridine structure, which is significant for its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C11_{11}H10_{10}BClN2_2O2_2
  • Molecular Weight : 257.47 g/mol
  • CAS Number : 444120-91-6

The structural characteristics include:

  • Two pyridine rings
  • A chlorinated substituent enhancing lipophilicity
  • A boronic acid functional group, which is reactive and can form covalent bonds with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid moiety allows this compound to act as a reversible inhibitor of serine proteases and other enzymes involved in metabolic processes.

Potential Targets:

  • Proteins Involved in Cancer Metabolism : The compound may inhibit pathways critical for tumor growth.
  • Enzymes in Glycolysis : It could affect energy production in rapidly dividing cells.

Biological Activity Findings

Research has shown that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation.
  • Antimicrobial Properties : There is evidence suggesting potential efficacy against certain bacterial strains.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes related to metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with other boronic acids and pyridine derivatives is useful.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methylpyridine Boronic AcidSimple methyl substitutionModerate enzyme inhibitionLess complex than target compound
4-Bromobenzeneboronic AcidBromine substitution on benzeneAnticancer propertiesLacks dual pyridine structure
6-Fluoropyridin-3-boronic AcidFluorine substitution on pyridineAntioxidant activitySimilar but lacks chlorinated substituent
(6-Chloropyridin-3-yloxy)pyridinDual pyridine and chlorinatedPotential anticancer activityEnhanced lipophilicity and interaction potential

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that similar boronic acids inhibited the growth of various cancer cell lines, suggesting that this compound may have comparable effects.
  • Enzyme Inhibition Assays : In vitro assays showed that this compound could effectively inhibit serine proteases, which are crucial for cancer metastasis.
  • Microbial Resistance Studies : Research indicated that compounds with similar structures displayed antimicrobial properties, highlighting the need for further exploration of this compound's potential in treating resistant bacterial infections.

Properties

CAS No.

918138-40-6

Molecular Formula

C10H8BClN2O3

Molecular Weight

250.45 g/mol

IUPAC Name

[6-(6-chloropyridin-3-yl)oxypyridin-3-yl]boronic acid

InChI

InChI=1S/C10H8BClN2O3/c12-9-3-2-8(6-13-9)17-10-4-1-7(5-14-10)11(15)16/h1-6,15-16H

InChI Key

WCQMCCBZIVGGCM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CN=C(C=C2)Cl)(O)O

Origin of Product

United States

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